molecular formula C9H14OSi B14123910 Silane, (4-methoxyphenyl)dimethyl- CAS No. 1432-38-8

Silane, (4-methoxyphenyl)dimethyl-

Cat. No.: B14123910
CAS No.: 1432-38-8
M. Wt: 166.29 g/mol
InChI Key: SMCZAFXJZGCLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H14OSi. It is characterized by a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of (4-methoxyphenyl)magnesium bromide with dimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.

Industrial Production Methods

In industrial settings, the production of (4-methoxyphenyl)dimethylsilane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-methoxyphenyl)dimethylsilanol.

    Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts, to form biaryl compounds.

    Cross-Coupling: The compound is a useful silicon nucleophile for palladium-catalyzed cross-coupling reactions with aryl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Palladium catalysts such as palladium acetate and bases like cesium carbonate are often used.

    Cross-Coupling: Conditions typically involve palladium catalysts and bases like cesium carbonate, with solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

    Oxidation: (4-Methoxyphenyl)dimethylsilanol.

    Substitution: Biaryl compounds.

    Cross-Coupling: Various biaryl derivatives.

Scientific Research Applications

(4-Methoxyphenyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It may be involved in the development of pharmaceuticals, especially those requiring silicon-containing intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)dimethylsilane in chemical reactions often involves the formation of a silicon-carbon bond, which can then participate in further transformations. In cross-coupling reactions, the silicon atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)dimethylsilanol: This compound is similar in structure but contains a hydroxyl group instead of a dimethylsilyl group.

    Allyl(4-methoxyphenoxy)dimethylsilane: This compound has an allyl group attached to the silicon atom.

Uniqueness

(4-Methoxyphenyl)dimethylsilane is unique due to its specific combination of a methoxyphenyl group and a dimethylsilyl group, which imparts distinct reactivity and properties. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis.

Properties

CAS No.

1432-38-8

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

IUPAC Name

(4-methoxyphenyl)-dimethylsilane

InChI

InChI=1S/C9H14OSi/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,11H,1-3H3

InChI Key

SMCZAFXJZGCLQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[SiH](C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.